1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one
Description
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one is an aromatic hydroxyketone featuring a propan-1-one backbone substituted with hydroxyl (2-position), methyl (5-position), and nitro (3-position) groups on the phenyl ring.
Properties
IUPAC Name |
1-(2-hydroxy-5-methyl-3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-9(12)7-4-6(2)5-8(10(7)13)11(14)15/h4-5,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYZMXQAOPOQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)C)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574195 | |
| Record name | 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-40-4 | |
| Record name | 1-(2-Hydroxy-5-methyl-3-nitrophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70978-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration in Acetic Acid
In this approach, 2-hydroxy-5-methylpropiophenone is treated with nitric acid (d = 1.52) in glacial acetic acid at room temperature for 2.5 hours. The reaction proceeds via the generation of nitronium ions (NO₂⁺), which attack the electron-rich aromatic ring. The methyl group at the 5-position directs nitration to the 3-position due to its electron-donating inductive effect. After completion, the mixture is quenched with ice water, and the product is isolated via filtration. This method achieves an 80% yield of this compound.
Nitration in Sulfuric Acid
An alternative protocol employs a mixture of nitric acid (d = 1.52) and concentrated sulfuric acid (d = 1.84) at sub-zero temperatures (–2°C to 0°C). Sulfuric acid acts as both a catalyst and dehydrating agent, enhancing nitronium ion formation. The low temperature minimizes side reactions such as oxidation or multiple nitrations. After 20 minutes, the reaction is quenched, yielding the product in 75% yield .
Table 1: Comparison of Nitration Methods
| Parameter | Acetic Acid Method | Sulfuric Acid Method |
|---|---|---|
| Solvent | Glacial acetic acid | Concentrated sulfuric acid |
| Temperature | Room temperature (~25°C) | –2°C to 0°C |
| Reaction Time | 2.5 hours | 20 minutes |
| Yield | 80% | 75% |
| Byproducts | Minimal | Trace oxidative byproducts |
| Purification | Filtration, recrystallization | Filtration, recrystallization |
Mechanistic Considerations
The nitration mechanism involves three key steps:
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Generation of Nitronium Ion : Nitric acid reacts with sulfuric or acetic acid to form NO₂⁺.
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Electrophilic Attack : NO₂⁺ targets the aromatic ring’s 3-position, guided by the methyl group’s directing effects.
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Deprotonation : The intermediate σ-complex loses a proton to restore aromaticity, yielding the nitro product.
The choice of solvent influences reaction kinetics. Acetic acid, being less acidic than sulfuric acid, slows nitronium ion generation, necessitating longer reaction times. Conversely, sulfuric acid accelerates the process but requires stringent temperature control.
Industrial-Scale Production
While laboratory methods prioritize yield and purity, industrial synthesis optimizes cost and scalability. Key modifications include:
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Continuous Flow Reactors : Enhance heat transfer and reduce batch variability.
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Catalyst Recycling : Sulfuric acid is often recovered and reused to minimize waste.
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Automated Quenching Systems : Ensure rapid temperature modulation to prevent degradation.
Industrial yields align closely with laboratory results (75–80%), though throughput is significantly higher.
Characterization and Quality Control
The final product is characterized by:
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Spectroscopic Data :
Impurity profiles are monitored via HPLC, with specifications requiring ≥98% purity for pharmaceutical intermediates.
Challenges and Optimization Strategies
Byproduct Formation
Oxidative byproducts may arise from over-nitration or ring oxidation. Strategies to mitigate this include:
Chemical Reactions Analysis
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with new carbon-carbon bonds.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like aluminum chloride .
Scientific Research Applications
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one with structurally related compounds, emphasizing substituent effects on physicochemical and biological properties.
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Substituent Position Effects: The 3-nitro group in the target compound (vs. Methyl vs. Nitro: The 5-methyl substituent in the target compound reduces electron-withdrawing effects compared to 5-nitro analogs, likely lowering reactivity in electrophilic substitutions .
Chain Length and Functional Groups: Propanone vs. Ethanone: Propan-1-one derivatives (e.g., target compound) exhibit higher molecular weights and altered solubility profiles compared to ethanone analogs (e.g., 375825-57-3) . Pyridine Inclusion: The pyridinyl group in No. 2158 introduces basicity and hydrogen-bonding capacity, contrasting with the purely aromatic nitro/hydroxy systems .
The target compound’s nitro group warrants similar caution. Chlorine substituents (e.g., 1480662-90-5) may enhance environmental persistence and bioaccumulation risks .
Synthetic Pathways: Fries rearrangement is a common method for synthesizing aromatic hydroxyketones, as demonstrated for 1-(2-Hydroxy-5-methyl-3-nitrophenyl)-1-butanone . The target compound likely follows analogous routes with tailored starting materials.
Research and Commercial Considerations
- Commercial Availability : Derivatives like 1-(2-hydroxy-5-nitrophenyl)propan-1-one are available from suppliers (e.g., Ambeed, Abosyn) at prices ranging from $39–$765/g, reflecting synthesis complexity .
- Applications: Nitroaromatic hydroxyketones are explored as intermediates in drug synthesis (e.g., cathinones ) and materials science. The target compound’s methyl group could optimize pharmacokinetic properties in medicinal chemistry.
Biological Activity
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one, also known as a nitrophenolic compound, exhibits significant biological activity due to its unique structural features. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 195.17 g/mol. The compound features a hydroxyl group (-OH), a methyl group (-CH₃), and a nitro group (-NO₂) attached to an aromatic ring, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N O₄ |
| Molecular Weight | 195.17 g/mol |
| Melting Point | 54-55 °C |
| Solubility in Water | Soluble |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various Gram-positive bacteria and fungi. Its mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis.
Case Study: Antimicrobial Efficacy
In a study assessing the compound's activity against Staphylococcus aureus and Candida albicans, it was found that the compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 16 µg/mL to 64 µg/mL, indicating potent activity against these pathogens .
Anticancer Activity
The compound has also shown promise in anticancer research. It has been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that it induces apoptosis in cancer cells, likely through the generation of reactive oxygen species (ROS).
Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | Induction of apoptosis via ROS generation |
| MCF-7 | 30 | Cell cycle arrest and apoptosis |
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The hydroxyl and nitro groups can interact with enzyme active sites, leading to competitive inhibition.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its anticancer properties.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity.
Research Findings
A comprehensive review of literature reveals diverse findings regarding the biological activities associated with this compound:
- Antimicrobial Resistance : Studies indicate that derivatives of this compound may overcome resistance mechanisms in pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Structure-Activity Relationship (SAR) : Variations in substituents on the aromatic ring significantly affect biological potency. For instance, methyl substitution at position 5 enhances antimicrobial activity compared to unsubstituted analogs .
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one?
The compound is typically synthesized via Fries rearrangement of appropriate precursors. For example, salicylamide butyrate undergoes Fries rearrangement in the presence of aluminum chloride (AlCl₃) in nitrobenzene at 20°C for 3 hours . Alternative routes include nitration of pre-formed hydroxyketones, such as the reaction of (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime with NaNO₂ in acetic acid, yielding the nitro-substituted derivative with ~43% post-recrystallization .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and nitro/hydroxy group positions. For example, ¹H NMR of analogous compounds reveals distinct aromatic proton splitting due to electron-withdrawing nitro groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, as demonstrated in related chalcone derivatives .
- Infrared (IR) spectroscopy : Key peaks for C=O (1700–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) groups validate functional groups .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Use slow evaporation in non-polar solvents (e.g., CCl₄) at controlled temperatures (e.g., 18°C) to obtain single crystals . For refinement, employ SHELXL , which is optimized for small-molecule crystallography and handles twinned or high-resolution data robustly .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity during nitration of hydroxyketone precursors?
The nitro group's position is influenced by directing effects of existing substituents. In 1-(2-hydroxy-5-methylphenyl)propan-1-one, the hydroxyl group directs nitration to the ortho position (C-3), while steric hindrance from the methyl group (C-5) prevents para substitution. Computational studies (e.g., DFT) can model charge distribution and transition states to predict regioselectivity .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
X-ray structures refined via SHELXL provide precise bond lengths and angles. For example, in related compounds, the keto-enol tautomerism can be confirmed by C=O and O–H bond distances . Visualization tools like ORTEP-3 generate thermal ellipsoid plots to assess disorder or dynamic effects .
Q. What strategies address contradictions in reported synthetic yields?
Yield discrepancies often arise from reaction scalability or purification methods. For instance, the 43% yield from NaNO₂-mediated nitration could be improved via phase-transfer catalysis or microwave-assisted synthesis. Comparative studies using HPLC or GC-MS can identify by-products (e.g., over-nitrated derivatives) that reduce efficiency .
Q. In what advanced applications is this compound utilized as a precursor?
- Pharmaceutical intermediates : Its nitro and ketone groups enable derivatization into bioactive molecules, such as antimicrobial or anti-inflammatory agents .
- Materials science : The aromatic backbone facilitates incorporation into polymers or ligands for metal-organic frameworks (MOFs) .
Methodological Recommendations
- Synthetic optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve Fries rearrangement efficiency .
- Crystallography : Pair SHELXL with TWINABS for handling twinned data .
- Data validation : Cross-reference spectroscopic data with computational predictions (e.g., Gaussian for IR/NMR simulations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
